molecular formula C6H9N B14522582 CID 71401398 CAS No. 62683-09-4

CID 71401398

Cat. No.: B14522582
CAS No.: 62683-09-4
M. Wt: 95.14 g/mol
InChI Key: YGDSSMBAKOGBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “CID 71401398” is a heteroaryl-pyrazole derivative

Preparation Methods

The preparation of heteroaryl-pyrazole derivatives involves several synthetic routes. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired heteroaryl-pyrazole derivative .

Chemical Reactions Analysis

Heteroaryl-pyrazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Heteroaryl-pyrazole derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heteroaryl-pyrazole derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as agonists for toll-like receptor 7 (TLR7), leading to the activation of immune responses. The binding of these compounds to TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators .

Comparison with Similar Compounds

Heteroaryl-pyrazole derivatives can be compared with other similar compounds, such as pyrrolo[2,3-f]indazole and gem-difluoro group-containing compounds. While all these compounds share some structural similarities, heteroaryl-pyrazole derivatives are unique in their ability to act as TLR7 agonists, making them particularly valuable in immunotherapy research .

Similar compounds include:

  • Pyrrolo[2,3-f]indazole derivatives
  • Gem-difluoro group-containing compounds

Properties

CAS No.

62683-09-4

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

InChI

InChI=1S/C6H9N/c1-2-4-6-7-5-3-1/h3H,1-2,4,6H2

InChI Key

YGDSSMBAKOGBOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.